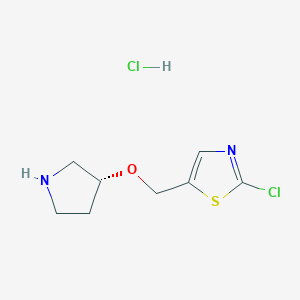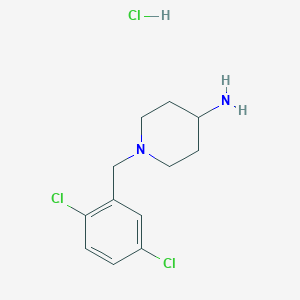
1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to a piperazine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Métodos De Preparación
The synthesis of 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 3-methylpiperazine as the primary reactants.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene. A base, such as triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route: The 2,4-dichlorobenzyl chloride is reacted with 3-methylpiperazine under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an appropriate solvent.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine. The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Análisis De Reacciones Químicas
1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorobenzyl group. Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: It serves as a precursor in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, such as sedation or stimulation, depending on the specific receptor subtype involved. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence neurotransmitter release and receptor signaling.
Comparación Con Compuestos Similares
1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine (BZP): Unlike this compound, BZP is known for its stimulant properties and has been used recreationally.
1-(3-Chlorophenyl)piperazine (mCPP): This compound is a metabolite of certain antidepressants and has been studied for its effects on serotonin receptors.
1-(2,4-Dichlorobenzyl)piperazine: Similar to the compound , but without the methyl substitution on the piperazine ring, leading to different pharmacological properties.
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c1-9-7-16(5-4-15-9)8-10-2-3-11(13)6-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDHBENPTZYUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7899014.png)


![[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7899037.png)




